molecular formula C17H22N2O2 B7561633 N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-indol-1-yl)acetamide

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-indol-1-yl)acetamide

Cat. No. B7561633
M. Wt: 286.37 g/mol
InChI Key: LBGFTILRHZDVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-indol-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DIPA, and it has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use in treating neurological disorders.

Mechanism of Action

The mechanism of action of DIPA involves the inhibition of certain enzymes that are responsible for the growth and proliferation of cancer cells. By inhibiting these enzymes, DIPA is able to slow or stop the growth of cancer cells, making it an effective treatment option.
Biochemical and Physiological Effects:
DIPA has been shown to have several biochemical and physiological effects, including the ability to induce apoptosis in cancer cells. Apoptosis is a process by which cells undergo programmed cell death, and it is a natural mechanism for removing damaged or abnormal cells from the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using DIPA in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using DIPA in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.

Future Directions

There are several future directions for research involving DIPA. One area of interest is the development of new and more efficient synthesis methods for DIPA. Additionally, researchers are studying the potential use of DIPA in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is ongoing research into the potential use of DIPA in combination with other chemotherapy drugs to improve cancer treatment outcomes.
Conclusion:
In conclusion, DIPA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for use in cancer treatment. Ongoing research into the synthesis, mechanism of action, and potential therapeutic applications of DIPA will continue to shed light on its potential uses in the future.

Synthesis Methods

The synthesis of DIPA involves several chemical reactions, including the preparation of 2-(1H-indol-1-yl)acetic acid, which is then reacted with 2,2-dimethyltetrahydrofuran-4-one to produce DIPA. The synthesis of DIPA is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

DIPA has been studied extensively for its potential therapeutic applications. One of the most promising areas of research involves the use of DIPA in cancer treatment. Studies have shown that DIPA is able to inhibit the growth of cancer cells, making it a potential candidate for use in chemotherapy.

properties

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-17(2)11-14(8-10-21-17)18-16(20)12-19-9-7-13-5-3-4-6-15(13)19/h3-7,9,14H,8,10-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGFTILRHZDVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)NC(=O)CN2C=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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